molecular formula C5H5F7O4 B1305505 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane CAS No. 77953-71-0

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

Cat. No. B1305505
CAS RN: 77953-71-0
M. Wt: 262.08 g/mol
InChI Key: NZCXKNVJJQJKKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated alkanes is a topic of interest due to their potential applications in various fields. Paper describes a diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes, which are structurally related to the compound of interest. The synthesis involves sequential fluorination of diastereoisomeric alcohol-diepoxides using HF.NEt(3) and Deoxo-Fluor, resulting in highly stereospecific reactions. This method could potentially be adapted to synthesize 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is not directly analyzed in the papers, the structure of related fluorinated compounds is discussed. For example, paper examines the molecular structure of a platinacyclobutan-3-one ring complex derived from heptane-2,4,6-trione. The study includes an X-ray crystallography analysis, which reveals a highly puckered ring structure. Insights from this paper could be useful in predicting the molecular geometry and electronic structure of the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane, but they do discuss reactions of other fluorinated compounds. Paper details the synthesis of hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones through a ring-opening reaction of fluorine-containing dihydropyrans with aromatic compounds. This type of reaction could be relevant when considering the reactivity of the compound of interest with various nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane are not directly reported in the papers. However, the fluorination of alkanes generally leads to compounds with unique properties such as increased chemical and thermal stability, and altered hydrophobicity. The synthesis methods and molecular structures discussed in papers and suggest that the compound of interest would likely exhibit similar properties characteristic of highly fluorinated alkanes.

properties

IUPAC Name

1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCXKNVJJQJKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379295
Record name 3H-Perfluoro-2,2,4,4-tetrahydroxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

CAS RN

77953-71-0
Record name 3H-Perfluoro-2,2,4,4-tetrahydroxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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